Methyl 2-amino-5-fluoropentanoate
Description
Methyl 2-amino-5-fluoropentanoate is a fluorinated amino acid ester characterized by a pentanoate backbone with a methyl ester group at the carboxyl terminus, an amino group at the C2 position, and a fluorine atom at the C5 position.
Properties
IUPAC Name |
methyl 2-amino-5-fluoropentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJHQDQGWUBYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCF)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-fluoropentanoate typically involves the esterification of 2-amino-5-fluoropentanoic acid. One common method is the reaction of 2-amino-5-fluoropentanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-fluoropentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of 2-nitro-5-fluoropentanoate.
Reduction: Formation of 2-amino-5-fluoropentanol.
Substitution: Formation of various substituted pentanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-5-fluoropentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-fluoropentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to certain receptors due to its electronegativity, thereby modulating biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Fluorinated Esters
Ethyl 4-cyano-2,2-difluoro-5-phenoxypentanoate (4v)
- Structure: Shares a pentanoate backbone with fluorine substituents but differs in ester type (ethyl vs. methyl), substituent positions (2,2-difluoro vs. 5-fluoro), and additional groups (cyano, phenoxy vs. amino) .
- Impact of Substituents: The amino group in Methyl 2-amino-5-fluoropentanoate introduces basicity and hydrogen-bonding capacity, enhancing water solubility compared to the lipophilic phenoxy and cyano groups in 4v.
Methyl Salicylate
- Structure: Aromatic methyl ester lacking fluorine or amino groups .
- Properties: Methyl salicylate is volatile (common in fragrances) due to its planar aromatic ring and low polarity. In contrast, this compound’s aliphatic chain and polar substituents likely reduce volatility and increase solubility in polar solvents .
Amino Acid Derivatives
Methyl Esters of Proteinogenic Amino Acids
- Example : Methyl leucinate, methyl alaninate.
- Fluorine’s electron-withdrawing effect may also influence the ester’s hydrolysis rate in biological systems.
Physicochemical Properties (Hypothetical Data Table)
While direct experimental data for this compound is scarce, trends can be inferred from analogous compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
